![molecular formula C17H16ClN3O2 B2406069 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338396-75-1](/img/structure/B2406069.png)
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime is a useful research compound. Its molecular formula is C17H16ClN3O2 and its molecular weight is 329.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- 3-(4-chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime and its derivatives have been explored in the synthesis of various compounds, including isoxazoles, arylazopyrazoles, and triazoles. These compounds are synthesized through reactions with hydroxylamine hydrochloride and hydrazines, leading to the formation of diverse structures with potential biological activities (Abdel-Khalik, Agamy, & Elnagdi, 2000).
Chemical Properties and Analysis
- The chemical properties, including reactivity and stability, of hydrazono derivatives have been investigated using computational methods like Density Functional Theory (DFT). These studies provide insights into the nonlinear behavior and electronic structures of such compounds, which are crucial for understanding their potential applications in various fields (Ganga & Sankaran, 2020).
Biological Activities
- Research has been conducted on the potential anti-cancer properties of pyrazole derivatives related to this compound. These studies include the synthesis and identification of compounds, along with their physico-chemical properties and docking analysis, to evaluate their effectiveness against specific enzymes or cancer cell lines (Thomas et al., 2019).
Antimicrobial Applications
- Some hydrazono derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains. These studies involve the synthesis of compounds and testing their efficacy compared to standard drugs, providing valuable information for the development of new antimicrobial agents (Ramadan, 2016).
Electrochemistry and Coordination Chemistry
- The coordination chemistry of hydrazono compounds, including their interaction with metal ions like copper and nickel, has been explored. These studies focus on the synthesis, characterization, and electrochemical behavior of metal complexes, which can have implications for various industrial and research applications (Hosseini‐Yazdi et al., 2015).
Mutagenic and Alkylating Activities
- Some studies have investigated the mutagenic and alkylating activities of compounds structurally related to this compound. These research efforts are crucial in understanding the potential risks and mechanisms of action of these compounds as mutagens and carcinogens (Malaveille et al., 1982).
Propriétés
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-12-3-9-15(10-4-12)20-21-16(11-19-23-2)17(22)13-5-7-14(18)8-6-13/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMJTUCDKSVTCV-BRRLLNCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
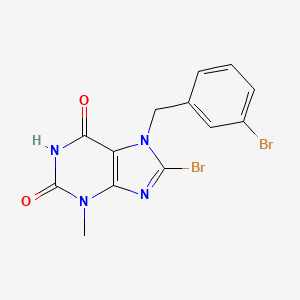
![3-amino-N-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2405989.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)

![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)
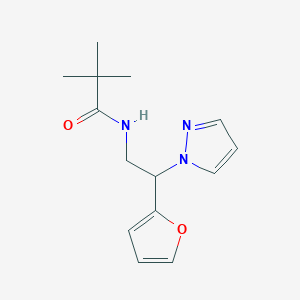


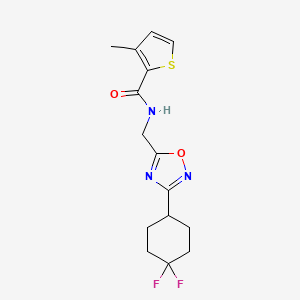
![N-(3-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406003.png)
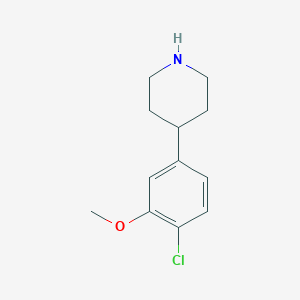
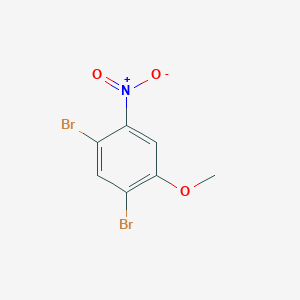
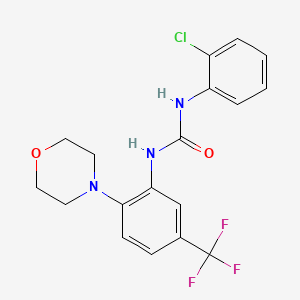
![2-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid](/img/structure/B2406009.png)
